3-Nitropropanal
Overview
Description
3-Nitropropanal is an organic compound with the chemical formula C3H5NO3 It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitropropanal can be synthesized through the 1,4-addition of nitrite ions to acrolein. The procedure involves the following steps :
- A solution of sodium nitrite in water and tetrahydrofuran is prepared.
- Acrolein is added to the solution at 0°C, followed by the addition of acetic acid over 30-45 minutes.
- The reaction mixture is stirred at 0°C for an additional 3 hours.
- The mixture is then neutralized with sodium bicarbonate and extracted with ethyl acetate.
- The organic layers are combined, washed with brine, dried, and concentrated to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitropropanal undergoes various chemical reactions, including:
Reduction: It can be reduced to 3-nitropropanol using sodium borohydride in methanol at -20°C.
Oxidation: It can be oxidized to 3-nitropropanoic acid under specific conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol.
Oxidation: Various oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Reduction: 3-Nitropropanol.
Oxidation: 3-Nitropropanoic acid.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-Nitropropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying nitro group reactivity and toxicity.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitropropanal involves its reactivity due to the presence of the nitro group. It can undergo nucleophilic attack, leading to the formation of various products. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, disrupting normal cellular functions .
Comparison with Similar Compounds
3-Nitropropanoic acid: Similar in structure but differs in its carboxylic acid group.
3-Nitropropanol: The reduced form of 3-nitropropanal.
Isoxazolin-5-one derivatives: Share structural similarities and reactivity patterns.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
3-nitropropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c5-3-1-2-4(6)7/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNMMFBOBJVNPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207350 | |
Record name | Propanal, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58657-26-4 | |
Record name | Propanal, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058657264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanal, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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